molecular formula C13H12N2O2S B3011507 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1455910-92-5

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B3011507
CAS No.: 1455910-92-5
M. Wt: 260.31
InChI Key: YAEIWACWBXDTNJ-UHFFFAOYSA-N
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Description

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features both indole and thiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Contains an indole ring with a carboxylic acid group.

    Thiazole-4-carboxylic acid: Contains a thiazole ring with a carboxylic acid group.

    2-(1-methyl-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but without the dihydro modification.

Uniqueness

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the indole and thiazole rings, which can confer distinct chemical and biological properties. The presence of the dihydro modification in the indole ring may also influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEIWACWBXDTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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